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Introduction

UM-164 is a potent, dual-kinase inhibitor targeting c-Src and p38 mitogen-activated protein

kinase (MAPK).[1][2][3] It was developed as a lead compound for targeting triple-negative

breast cancer (TNBC) and has also shown efficacy in glioma models.[1][2] UM-164 is unique in

that it binds to the DFG-out (inactive) conformation of its target kinases, a mechanism that may

contribute to its improved pharmacological outcomes compared to other kinase inhibitors.[2][4]

Its dual-inhibition profile makes it a valuable tool for investigating signaling pathways involved

in cell proliferation, migration, and survival. These application notes provide detailed protocols

for in vitro assays to characterize the activity of UM-164.

Mechanism of Action: Dual Inhibition of c-Src/p38 MAPK and Downstream Signaling

UM-164 exerts its anti-tumor effects by simultaneously inhibiting the kinase activity of both c-

Src and p38 MAPK.[1][2] This dual inhibition has been shown to be superior to the mono-

inhibition of either kinase alone.[2] In glioma cells, this action leads to the suppression of the

Hippo-YAP signaling pathway.[1][3] Specifically, UM-164 treatment decreases the

phosphorylation of both p38 and Src (at Tyr416).[1] This leads to increased phosphorylation of

Yes-associated protein (YAP) at Ser127, which promotes its translocation from the nucleus to

the cytoplasm, thereby reducing its transcriptional activity.[1][3] The subsequent

downregulation of YAP target genes, such as CYR61 and AXL, contributes to the observed

inhibition of cell proliferation and migration.[1][3]
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Caption: UM-164 Signaling Pathway.

Quantitative Data Summary
Kinase Inhibitory Activity
UM-164 is a highly potent inhibitor of c-Src and the p38 kinase family.

Target Activity (Kd) Assay Type

c-Src 2.7 nM[5] Cell-free

p38α Potent Inhibitor[5] Cell-free

p38β Potent Inhibitor[5] Cell-free

Cellular Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of UM-164 has

been determined in various cancer cell lines.
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Cell Line Cancer Type Timepoint IC50 / GI50 (µM)

Glioma

LN229 Glioblastoma 24 h 10.07[6]

48 h 6.20[6]

72 h 3.81[6]

SF539 Glioblastoma 24 h 3.75[6]

48 h 2.68[6]

72 h 1.23[6]

GBM1492
Glioblastoma (Patient-

derived)
24 h ~10[6]

Breast

MDA-MB-231 Triple-Negative Not Specified 0.130[7]

SUM 149 Triple-Negative Not Specified 0.091[7]

MDA-MB-468 Triple-Negative Not Specified 0.230[7]

HCC1937 Triple-Negative Not Specified 0.160[7]

Hs578t Triple-Negative Not Specified 0.190[7]

Experimental Protocols
Cell Viability Assay (CCK8 / MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following

treatment with UM-164.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed Cells
(e.g., 5,000 cells/well in 96-well plate)

2. Incubate Overnight
(Allow cells to adhere)

3. Treat with UM-164
(Various concentrations + vehicle control)

4. Incubate for desired time
(e.g., 24, 48, 72 hours)

5. Add Viability Reagent
(e.g., 10 µL CCK-8 or MTT solution)

6. Incubate
(1-4 hours at 37°C)

7. Read Absorbance
(450 nm for CCK-8, 570 nm for MTT)

8. Calculate IC50
(Plot dose-response curve)

Click to download full resolution via product page

Caption: Cell Viability Assay Workflow.

Materials:

Cancer cell lines (e.g., LN229, MDA-MB-231)

Complete culture medium (e.g., DMEM with 10% FBS)

UM-164 (dissolved in DMSO)

96-well cell culture plates

Cell Counting Kit-8 (CCK-8) or MTT reagent

Solubilization buffer (for MTT assay)
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Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-

8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of UM-164 in culture medium. Concentrations

could range from 0.01 to 10 µM.[1] Remove the old medium from the wells and add 100 µL

of the medium containing UM-164 or vehicle control (DMSO).

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]

Reagent Addition:

For CCK-8: Add 10 µL of CCK-8 solution to each well.

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

Final Incubation: Incubate the plate for 1-4 hours at 37°C until color develops (purple

formazan for MTT).

Measurement:

For CCK-8: Shake the plate gently and measure the absorbance at 450 nm.

For MTT: Add 100-150 µL of solubilization buffer to each well, mix thoroughly to dissolve

the formazan crystals, and measure the absorbance at 570 nm.[8]

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and

plot a dose-response curve to determine the IC50 value.

Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status and total protein levels of

c-Src, p38, YAP, and other downstream targets.
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1. Cell Culture & Treatment
(Treat cells with UM-164, e.g., 100 nM for 24h)

2. Cell Lysis
(Harvest cells in RIPA buffer with inhibitors)

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Separate proteins by size)

5. Protein Transfer
(Transfer to PVDF membrane)

6. Blocking
(5% non-fat milk or BSA for 1 hour)

7. Primary Antibody Incubation
(e.g., anti-p-Src, anti-p-p38, anti-YAP) overnight at 4°C

8. Secondary Antibody Incubation
(HRP-conjugated, 1 hour at RT)

9. Detection
(ECL substrate and imaging)

Click to download full resolution via product page

Caption: Western Blot Analysis Workflow.

Materials:

Cells treated with UM-164

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., p-Src Y416, Src, p-p38, p38, p-YAP S127, YAP, AXL, CYR61, β-

actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Sample Preparation: Plate cells and treat with UM-164 (e.g., 50-100 nM) or vehicle for a

specified time (e.g., 24 hours).[1]

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect

the lysate, and centrifuge at 4°C to pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of

protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking

buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for

1 hour at room temperature.

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the

protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
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Transwell Migration Assay
This assay assesses the effect of UM-164 on the migratory ability of cancer cells.

Materials:

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Serum-free medium and complete medium

UM-164

Cotton swabs

Methanol for fixation

Crystal violet stain

Procedure:

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of

complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber.

Cell Seeding: Resuspend the starved cells in serum-free medium containing UM-164 (e.g.,

100 nM) or vehicle control.[6] Seed 5x10^4 to 1x10^5 cells in 200 µL into the upper chamber

of the Transwell insert.

Incubation: Incubate the plate at 37°C for 12-24 hours.

Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface

of the insert with a cotton swab.

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with

methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.

Imaging and Quantification: Wash the inserts with water and allow them to dry. Image the

stained cells using a microscope. Count the number of migrated cells in several random
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fields to quantify cell migration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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